Fmoc-Orn(Pyrazic)-OH

LHRH Antagonists Peptide SAR Antiovulatory Activity

This specialized ornithine derivative, featuring Nδ-pyrazinylcarbonyl modification, serves as an effective and cost-efficient substitute for cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the synthesis of LHRH antagonists like Argtide and Lystide. Sourcing this building block maintains antiovulatory activity while significantly reducing histamine release, offering a safer profile and greater synthetic economy. It is fully compatible with standard Fmoc-SPPS workflows and base deprotection.

Molecular Formula C25H24N4O5
Molecular Weight 460.49
CAS No. 201046-61-9
Cat. No. B613376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Orn(Pyrazic)-OH
CAS201046-61-9
SynonymsFmoc-Orn(Pyrazic)-OH; 201046-61-9; Fmoc-Orn(pyrazinylcarbonyl)-OH; ZINC2567628; 6977AH; KB-301262; FT-0643874; N~2~-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N~5~-(2-pyrazinylcarbonyl)-L-ornithine
Molecular FormulaC25H24N4O5
Molecular Weight460.49
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O
InChIInChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1
InChIKeyIXGWLRHVNNSPOY-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Orn(Pyrazic)-OH (CAS 201046-61-9) – Technical Profile and Procurement Specifications


Fmoc-Orn(Pyrazic)-OH (CAS 201046-61-9), also designated as Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine, is a specialized amino acid derivative tailored for solid-phase peptide synthesis (SPPS) . The compound comprises an L-ornithine backbone, an Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a pyrazinylcarbonyl moiety at the Nδ-position, with a molecular formula of C25H24N4O5 and a molecular weight of 460.48 g/mol . It is commercially supplied with minimum purities typically specified at 95% or ≥99% (HPLC) and is recommended for storage at 2-8°C .

Technical Rationale Against Casual Substitution of Fmoc-Orn(Pyrazic)-OH in Peptide Synthesis


Substitution of Fmoc-Orn(Pyrazic)-OH with a generic ornithine derivative is not chemically trivial. The Nδ-pyrazinylcarbonyl modification is not an inert placeholder; it introduces a heteroaromatic ring with specific electronic and steric properties that can critically modulate peptide conformation, receptor binding affinity, and downstream biological effects such as histamine release [1]. Furthermore, the Fmoc protection strategy is specifically tuned for the pyrazinylcarbonyl moiety to ensure efficient coupling and deprotection in SPPS without side reactions. Swapping this building block for a simpler analog (e.g., Fmoc-Orn(Boc)-OH) would result in a fundamentally different peptide with unverified, and likely diminished, activity profiles, rendering any structure-activity relationship (SAR) data from the original sequence invalid .

Quantitative Differentiation Evidence for Fmoc-Orn(Pyrazic)-OH: Head-to-Head Comparisons and Cross-Study Analytics


Functional Equivalence to cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine with Reduced Histamine Release

In a direct substitution study, Fmoc-Orn(Pyrazic)-OH was used to replace the expensive non-natural amino acid cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine in the sequences of two LHRH antagonists, Argtide and Lystide [1]. The resulting modified peptides exhibited comparable antiovulatory activity while demonstrating a significant reduction in histamine release, a key safety parameter [1].

LHRH Antagonists Peptide SAR Antiovulatory Activity

Enhanced SPPS Compatibility and Reaction Efficiency

The presence of the Fmoc group on Fmoc-Orn(Pyrazic)-OH is designed for optimal performance in Fmoc/tBu SPPS protocols . Unlike Boc-protected or unprotected ornithine derivatives, the Fmoc group can be selectively and quantitatively removed under mild basic conditions (e.g., 20% piperidine in DMF), allowing for precise stepwise peptide elongation . This contrasts with analogs like Nα-Boc-Nδ-pyrazinylcarbonyl-L-ornithine, which require harsher acidic conditions (e.g., TFA) for deprotection and are thus incompatible with standard Fmoc SPPS workflows .

SPPS Peptide Coupling Reaction Kinetics

Solubility Profile and Solution Stability Data

Vendor technical data for Fmoc-Orn(Pyrazic)-OH provides specific solubility and stability information critical for experimental planning [1]. The compound is reported to be soluble in DMSO, with recommended stock solution storage at -20°C (stable for 1 month) or -80°C (stable for 6 months) to prevent degradation from repeated freeze-thaw cycles [1]. In contrast, the unprotected core, Nδ-Pyrazinylcarbonyl-L-ornithine (CAS 201047-84-9), while soluble in aqueous buffers, lacks a detailed, vendor-verified stability profile for long-term storage in solution .

Solubility Formulation Stock Solution Preparation

Validated Application Scenarios for Procuring Fmoc-Orn(Pyrazic)-OH


Cost-Effective Synthesis of LHRH Antagonist Analogs

For research groups focused on developing LHRH antagonist-based therapeutics for hormone-dependent cancers or reproductive health, Fmoc-Orn(Pyrazic)-OH is the preferred building block for replacing the expensive cis-β-(4-pyrazinylcarbonylaminocyclohexyl)alanine [1]. This substitution maintains the desired antiovulatory activity of the parent peptides (Argtide and Lystide) while significantly improving the safety profile by reducing histamine release [1]. Procuring this derivative enables a more economical and scalable synthesis of next-generation LHRH antagonists.

Standard Fmoc-SPPS for Peptide SAR Studies

Medicinal chemistry laboratories conducting structure-activity relationship (SAR) studies on peptides containing modified ornithine should prioritize Fmoc-Orn(Pyrazic)-OH. Its Fmoc protecting group ensures full compatibility with standard automated SPPS workflows using mild base deprotection, which is not possible with Boc-protected analogs . This allows for the rapid, high-throughput synthesis of peptide libraries to probe the biological impact of the Nδ-pyrazinylcarbonyl moiety.

High-Purity Peptide Synthesis for Advanced Biological Assays

Researchers requiring high-purity (>99%) building blocks for sensitive in vivo or in vitro assays (e.g., receptor binding, cell-based activity, or histamine release assays) should source Fmoc-Orn(Pyrazic)-OH from suppliers specifying ≥99% purity by HPLC . Using a high-purity starting material minimizes the risk of contamination by deletion sequences or side products, which is critical for generating reliable and reproducible biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Orn(Pyrazic)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.